molecular formula C7H9N5O B13148891 (4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide CAS No. 103008-71-5

(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide

Katalognummer: B13148891
CAS-Nummer: 103008-71-5
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: AIYPTLWVDCVSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide: is a heterocyclic compound with the molecular formula C7H9N5O. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide typically involves the reaction of 4-ethoxy-6-methyl-1,3,5-triazine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a range of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

103008-71-5

Molekularformel

C7H9N5O

Molekulargewicht

179.18 g/mol

IUPAC-Name

(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C7H9N5O/c1-3-13-7-11-5(2)10-6(12-7)9-4-8/h3H2,1-2H3,(H,9,10,11,12)

InChI-Schlüssel

AIYPTLWVDCVSMD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC(=N1)NC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.